![molecular formula C10H16F3NO3 B1477297 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid CAS No. 2098012-68-9](/img/structure/B1477297.png)
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid
Overview
Description
“3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid” is a compound that can be used for pharmaceutical testing . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethyl group also plays a significant role in the structure of this compound .Scientific Research Applications
Biotechnological and Environmental Applications
- Biodegradation Pathways : Research on related compounds, such as ethyl tert-butyl ether (ETBE), has identified microbial degradation pathways that may be relevant. These pathways involve the initial hydroxylation of the ethoxy carbon, leading to various intermediates. Understanding these processes is crucial for assessing the environmental fate and bioremediation potential of chemical compounds including those structurally similar to 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid (Thornton et al., 2020).
- Microbial Production : Studies on the microbial production of poly-D-3-hydroxybutyrate from CO2 highlight the potential for using specific bacterial strains to produce valuable biopolymers from simple carbon sources, an approach that could be adapted for the synthesis or degradation of related compounds (Ishizaki et al., 2001).
Medicinal Chemistry Applications
- Drug Discovery : Pyrrolidine, a core structural component related to 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid, is extensively used in medicinal chemistry to design compounds for treating human diseases. Its versatility comes from the ability to explore pharmacophore space due to sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This review on pyrrolidine's application in drug discovery provides insights into the potential therapeutic utility of compounds containing similar structural motifs (Li Petri et al., 2021).
properties
IUPAC Name |
3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-2-17-9(10(11,12)13)4-6-14(7-9)5-3-8(15)16/h2-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHDNWAICWUXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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